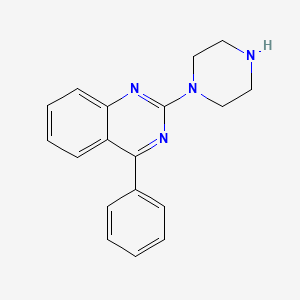![molecular formula C16H17N5O2 B2377885 4-[5-(2-metoxi-4-metilpirimidin-5-il)-1,2,4-oxadiazol-3-il]-N,N-dimetil-anilina CAS No. 2034607-95-7](/img/structure/B2377885.png)
4-[5-(2-metoxi-4-metilpirimidin-5-il)-1,2,4-oxadiazol-3-il]-N,N-dimetil-anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, an oxadiazole ring, and a dimethylaniline moiety
Aplicaciones Científicas De Investigación
4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide intermediate. The pyrimidine ring can be introduced via a condensation reaction involving appropriate aldehydes and amines. The final step often includes the coupling of the pyrimidine-oxadiazole intermediate with N,N-dimethylaniline under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the pyrimidine ring can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Mecanismo De Acción
The mechanism of action of 4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methyl-5-phosphomethylpyrimidine: Shares the pyrimidine core but differs in functional groups and overall structure.
2-Methylpyrimidin-5-ylboronic acid: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various scientific fields, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-13(9-17-16(18-10)22-4)15-19-14(20-23-15)11-5-7-12(8-6-11)21(2)3/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAHTZWLJYNLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=C(C=C3)N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)
![1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2377805.png)

![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)

![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2377810.png)



![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)
![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)

